molecular formula C12H12N2O3S B1265619 Benzenesulfonic acid, 5-amino-2-(phenylamino)- CAS No. 91-30-5

Benzenesulfonic acid, 5-amino-2-(phenylamino)-

Cat. No. B1265619
CAS RN: 91-30-5
M. Wt: 264.3 g/mol
InChI Key: HYLOSPCJTPLXSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "Benzenesulfonic acid, 5-amino-2-(phenylamino)-" involves various methods, including interaction with chlorosulfonic acid and subsequent reactions for structural isomer formation. For instance, Rublova et al. (2017) synthesized structural isomers through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to compounds structurally characterized by X-ray single crystal diffraction (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds has been elucidated using advanced techniques like X-ray diffraction, revealing intricate details about their crystallography and electronic structure. The molecular-electronic structure of these isomers has been investigated using the restricted Hartree-Fock method, providing insights into the charge density distribution which correlates with the intramolecular hydrogen bonding characteristics (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "Benzenesulfonic acid, 5-amino-2-(phenylamino)-" derivatives highlight their reactivity and potential for synthesis of complex molecules. For example, the synthesis of 5-(Arylamino)-1-benzyluracils through the Hilbert-Johnson reaction demonstrates the versatility of these compounds in organic synthesis and their reactivity towards different chemical agents (Novikov & Ozerov, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of these compounds in various scientific fields. The structural characterization, including the space group, lattice parameters, and hydrogen bonding patterns, provides a foundation for understanding the physical behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are integral to designing novel materials and molecules for specific applications. The intramolecular charge transfer properties and solvent interactions of compounds like 4-(N-phenylamino)benzoic acid have been studied to understand their electronic structure and potential as electron donors in complex molecular systems (Ma, Chen, & Jiang, 2003).

Scientific Research Applications

  • Fluorescent Visualization of Aliphatic Amines Benzenesulfonic acid derivatives have been studied for their use in indirect fluorescent visualization. One such derivative, 2-amino-5-methylbenzenesulfonic acid, is effective in reversed-phase ion pair chromatography, allowing for the quantification of aliphatic amines like butylamine (Gallo & Walters, 1986).

  • Catalysis in Alcohol Oxidation The reaction of 2-aminobenzenesulfonic acid with 2-hydroxy-3-methoxybenzaldehyde produces an acyclic Schiff base used in synthesizing mononuclear and diphenoxo-bridged dicopper compounds. These compounds are efficient catalysts for the oxidation of alcohols, demonstrating significant selectivity and yield (Hazra et al., 2015).

  • Iron(III) Recognition Benzenesulfonic acid derivatives, such as 4,4′-(4,5-diaminonaphthalen-1,8-yldiazo)-bisbenzenesulfonate, have been synthesized and characterized for their potential in Fe3+ recognition in acidic solutions. These derivatives form complexes with Fe3+, indicating their use in selective chelation and detection of iron ions (Cheng, Liao, & Wang, 2008).

  • Biodegradation of Azo Dyes Research involving benzenesulfonic acid derivatives focuses on their biodegradability by fungi and bacteria. This is crucial for the degradation of anionic azo dyes, which are otherwise resistant to biodegradation (Paszczynski et al., 1992).

  • Electrochemical Studies The adsorption of benzenesulfonic acid on platinum electrodes has been studied using tracer techniques. This research contributes to the understanding of adsorption phenomena in electrochemical systems (Horányi & Nagy, 1971).

properties

IUPAC Name

5-amino-2-anilinobenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C12H12N2O3S/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLOSPCJTPLXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059021
Record name Benzenesulfonic acid, 5-amino-2-(phenylamino)-
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Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 5-amino-2-(phenylamino)-

CAS RN

91-30-5
Record name 5-Amino-2-(phenylamino)benzenesulfonic acid
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Record name Benzenesulfonic acid, 5-amino-2-(phenylamino)-
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Record name 5-amino-2-anilinobenzenesulphonic acid
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